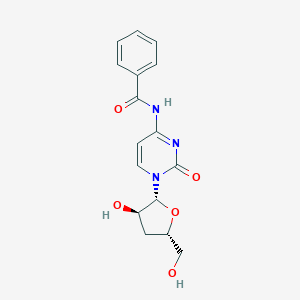

N4-Benzoyl-3'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGKQHJTFHHVDD-YWPYICTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573489 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-00-5 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of N4-Benzoyl-3'-deoxycytidine

An In-depth Technical Guide to the Synthesis and Properties of N4-Benzoyl-3'-deoxycytidine

Introduction: Unveiling a Strategic Nucleoside Analog

In the landscape of medicinal chemistry, nucleoside analogs represent a cornerstone of antiviral and anticancer therapeutics. Their efficacy lies in their structural mimicry of natural nucleosides, allowing them to deceptively enter cellular metabolic pathways and disrupt nucleic acid replication. Within this critical class of molecules, this compound stands out as a compound of significant interest.[1]

This technical guide provides an in-depth exploration of this compound, moving beyond simple data points to elucidate the scientific rationale behind its synthesis, properties, and mechanism of action. The molecule's design is a strategic convergence of two key modifications:

-

The 3'-Deoxyribose Moiety: The absence of the hydroxyl group at the 3' position of the sugar is a critical feature. Once incorporated into a growing DNA strand, it acts as a definitive chain terminator, as the phosphodiester bond required for the addition of the next nucleotide cannot be formed.[2][3] This immediate halt to DNA replication is a powerful mechanism for inhibiting the proliferation of cancer cells or the propagation of viruses.

-

The N4-Benzoyl Group: This functional group, attached to the exocyclic amine of the cytosine base, serves a dual purpose. Primarily, it functions as a lipophilic protecting group, enhancing the molecule's stability and its ability to permeate cell membranes. This modification often converts the nucleoside into a prodrug, which, once inside the target cell, can be enzymatically cleaved to release the active 3'-deoxycytidine metabolite.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust chemical protocols.

Section 1: Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The primary challenge is to acylate the N4-amino group of the cytosine base without reacting with the hydroxyl groups on the sugar moiety. A common and effective strategy involves the transient protection of the hydroxyl groups, followed by benzoylation and subsequent deprotection.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the parent nucleoside, 3'-deoxycytidine, and proceeds through a protection-acylation-deprotection sequence. This ensures high yields and purity of the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 3'-deoxycytidine via a transient silylation method.

Materials:

-

3'-deoxycytidine

-

Anhydrous Pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride (BzCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation (Anhydrous Conditions):

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3'-deoxycytidine (1 equivalent).

-

Causality: Nucleoside chemistry is highly sensitive to water. Anhydrous conditions prevent the hydrolysis of silylating and acylating reagents and avoid unwanted side reactions.

-

-

Transient Silylation:

-

Anhydrous pyridine (as solvent) is added to the flask to dissolve the 3'-deoxycytidine. The solution is cooled to 0 °C in an ice bath.

-

Trimethylsilyl chloride (TMSCl, 2.5 equivalents) is added dropwise via the dropping funnel over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

-

Causality: TMSCl reacts with the 5' and 2' hydroxyl groups to form bulky trimethylsilyl ethers. This "transient protection" masks these nucleophilic sites, directing the subsequent acylation exclusively to the N4-amino group.[5] Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during silylation.

-

-

Selective N4-Benzoylation:

-

The reaction mixture is cooled back down to 0 °C.

-

Benzoyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 2 hours, then at room temperature overnight.

-

Causality: With the hydroxyls blocked, the benzoyl chloride selectively acylates the exocyclic N4-amino group.[5] Using a slight excess of benzoyl chloride ensures complete conversion. The reaction is started at a low temperature to control its exothermicity.

-

-

Deprotection and Workup:

-

The reaction is cooled to 0 °C, and cold water is slowly added to quench excess reagents. This is followed by the addition of methanol. The mixture is stirred for 1 hour.

-

Causality: The silyl protecting groups are labile and easily removed by the aqueous/methanolic workup, regenerating the hydroxyl groups.

-

The mixture is concentrated under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining acidic byproducts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Fractions containing the desired product (identified by TLC) are pooled and concentrated to yield this compound as a white to off-white solid.[]

-

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectral data are essential for verifying the identity, purity, and structure of the synthesized compound.

Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇N₃O₅ | [1][] |

| Molecular Weight | 331.33 g/mol | [1][7] |

| Appearance | White to Off-white Crystalline Powder | [] |

| Purity | Typically ≥95% | [] |

| Storage Conditions | 2°C - 8°C, protect from light | [7] |

Spectroscopic Profile

While specific spectra for this compound are not widely published, its profile can be accurately predicted based on its structure and data from closely related analogs like N4-Benzoyl-2'-deoxycytidine.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include:

-

Aromatic Protons: Multiplets between δ 7.4-8.2 ppm corresponding to the protons of the benzoyl group.

-

Cytosine Protons: Two doublets, one for H6 (around δ 8.0-8.5 ppm) and one for H5 (around δ 7.2-7.5 ppm).

-

Anomeric Proton (H1'): A triplet or doublet of doublets around δ 6.0-6.3 ppm, characteristic of the β-anomer.

-

Sugar Protons (H2', H3', H4', H5'): Complex multiplets in the δ 2.0-4.5 ppm range. The signals for the H3' protons would appear as a multiplet, distinct from the H2' protons, confirming the 3'-deoxy structure.

-

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent molecular ion peak corresponding to [M+H]⁺ at m/z 332.12.

Section 3: Biological Activity and Rationale for Drug Design

The therapeutic potential of this compound is rooted in its design as a prodrug that delivers a potent DNA chain terminator.

Mechanism of Action: A Prodrug Approach to Chain Termination

The molecule's journey from administration to therapeutic action follows a logical, multi-step intracellular pathway.

-

Cellular Uptake and Prodrug Cleavage: The lipophilic benzoyl group facilitates passive diffusion across the cell membrane. Once inside the cytoplasm, cellular amidases or esterases are hypothesized to hydrolyze the N4-benzoyl bond, releasing the active parent nucleoside, 3'-deoxycytidine.[4]

-

Anabolic Phosphorylation: The released 3'-deoxycytidine is a substrate for cellular kinases. It is sequentially phosphorylated, first by deoxycytidine kinase (dCK) to the monophosphate, and subsequently to the active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).[2][3]

-

DNA Chain Termination: 3'-dCTP mimics the natural substrate dCTP and is recognized by viral or cellular DNA polymerases. During DNA replication, the polymerase incorporates 3'-dCTP into the growing DNA strand. However, because the molecule lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide, the chain elongation process is irrevocably halted.[9][10]

Caption: Bioactivation pathway of this compound.

Therapeutic Potential

-

Anticancer Activity: Cancer cells are characterized by rapid and uncontrolled proliferation, making them highly dependent on continuous DNA synthesis. By terminating DNA chain elongation, this compound can selectively target these rapidly dividing cells, inducing apoptosis.[9][10] This mechanism is shared by many successful nucleoside analog drugs, such as Gemcitabine and Cytarabine.[2]

-

Antiviral Activity: Many viruses, particularly DNA viruses or retroviruses (like HIV), rely on their own or host DNA polymerases for replication. The active metabolite, 3'-dCTP, can be incorporated by viral polymerases (including reverse transcriptases), leading to the termination of viral genome synthesis and thus inhibiting viral propagation.[1]

Conclusion

This compound is a thoughtfully designed molecule that leverages fundamental principles of medicinal chemistry and molecular biology. Its synthesis, while requiring careful execution, follows a logical and reproducible pathway. Its properties are defined by the strategic inclusion of a 3'-deoxy moiety for DNA chain termination and an N4-benzoyl group for enhanced stability and cellular delivery. As a prodrug of a potent DNA replication inhibitor, it holds significant promise as a scaffold for the development of next-generation antiviral and anticancer therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this compelling nucleoside analog.

References

-

Kawaguchi, T., et al. (1989). Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN). Chemical & Pharmaceutical Bulletin, 37(9), 2547-9. [Link]

-

PubChem. 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine. [Link]

-

PubChem. N4-Benzoyl-2'-deoxycytidine. [Link]

-

BrainKart. Deoxycytidine Analogs. [Link]

-

Oncohema Key. Cytidine Analogues. [Link]

Sources

- 1. CAS 161110-00-5: this compound | CymitQuimica [cymitquimica.com]

- 2. brainkart.com [brainkart.com]

- 3. Cytidine Analogues | Oncohema Key [oncohemakey.com]

- 4. Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Antiviral Potential of N4-Acyl Modified 3'-Deoxycytidine Analogs Against RNA Viruses

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution and emergence of RNA viruses pose a significant and ongoing threat to global health, necessitating a robust and innovative pipeline of antiviral therapeutics. Nucleoside analogs remain a cornerstone of antiviral drug discovery, primarily exploiting the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT) for their mechanism of action. This guide delves into the scientific rationale, synthesis, and preclinical evaluation of a specific class of modified nucleosides: N4-acyl derivatives of 3'-deoxycytidine, with a focus on N4-Benzoyl-3'-deoxycytidine. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogs to construct a comprehensive technical framework for its investigation. We will explore the proposed mechanism of action, detail rigorous protocols for in vitro evaluation, and discuss the critical importance of structure-activity relationships. The core objective is to provide drug development professionals with a scientifically grounded blueprint for assessing the potential of this compound and similar analogs as viable candidates against pathogenic RNA viruses.

The Landscape of Antiviral Nucleoside Analogs

The replication machinery of RNA viruses is a primary target for antiviral intervention. Enzymes like RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT) are essential for viral genome replication and are sufficiently distinct from host cell polymerases to allow for selective inhibition.[1] Nucleoside analogs have proven highly successful in this domain by acting as fraudulent substrates for these enzymes. Their antiviral activity is typically mediated through one of two principal mechanisms:

-

Chain Termination: This mechanism is characteristic of nucleosides lacking a 3'-hydroxyl group, such as 2',3'-dideoxynucleosides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA or DNA chain. The absence of the 3'-OH group prevents the subsequent formation of a phosphodiester bond, thereby halting elongation of the nucleic acid chain.

-

Lethal Mutagenesis: This sophisticated mechanism involves ribonucleoside analogs that, once incorporated into the viral genome, can cause errors in subsequent replication cycles.[2] For example, β-d-N4-hydroxycytidine (NHC), the active form of Molnupiravir, is incorporated into viral RNA and leads to an accumulation of mutations that exceeds the virus's error threshold, resulting in a non-viable viral population.[2]

This compound belongs to the first category. Its 3'-deoxy scaffold predetermines its role as a potential chain terminator. The strategic addition of an N4-benzoyl group represents a key chemical modification aimed at optimizing its pharmacological properties.

This compound: A Candidate Nucleoside Analog

Chemical Rationale and Proposed Mechanism

The design of this compound is rooted in established medicinal chemistry principles. The 3'-deoxycytidine core provides the chain-terminating functionality. The N4-benzoyl modification is a lipophilic moiety intended to enhance the compound's drug-like properties. Studies on related N4-acyl modified 2',3'-dideoxy-5-fluorocytidine (D2FC) analogs have shown that such modifications can markedly improve anti-HIV activity without a proportional increase in cytotoxicity.[3] This suggests that the N4-benzoyl group may:

-

Enhance Cellular Permeability: The lipophilic nature of the benzoyl group can facilitate passive diffusion across the cell membrane, leading to higher intracellular concentrations.

-

Modulate Metabolism: The acyl group may protect the molecule from deamination by cellular enzymes, potentially increasing its intracellular half-life and the concentration of the active triphosphate form.

-

Influence Enzyme Binding: The modification could alter the molecule's conformation, potentially leading to a more favorable interaction with the active site of the target viral polymerase.

The proposed mechanism of action involves a requisite intracellular activation cascade. This compound, upon entering a host cell, must be sequentially phosphorylated by host kinases to its 5'-monophosphate, -diphosphate, and finally, the active 5'-triphosphate form. This active metabolite then competes with the natural substrate, dCTP, for incorporation by the viral polymerase.

Synthesis and Characterization

The synthesis of N4-acyl cytidine derivatives is a well-established process in medicinal chemistry. A generalizable approach for synthesizing this compound would involve the selective acylation of the exocyclic N4-amino group of 3'-deoxycytidine.

Protocol 3.1: General Synthesis of this compound

-

Protection of Hydroxyl Groups: Dissolve 3'-deoxycytidine in a suitable solvent like anhydrous pyridine. Add a protecting agent, such as trimethylsilyl chloride (TMSCl), dropwise at 0°C to protect the 5'- and 2'-hydroxyl groups. Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).

-

N4-Benzoylation: To the same reaction mixture, add benzoyl chloride dropwise at 0°C. The reaction is typically stirred at room temperature overnight.

-

Deprotection: After the acylation is complete, add aqueous ammonia or a similar reagent to remove the silyl protecting groups from the hydroxyls.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel, typically with a gradient of methanol in dichloromethane, to yield the pure this compound.[4]

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preclinical Evaluation Workflow

A rigorous, systematic approach is required to determine the antiviral efficacy and therapeutic window of a candidate compound.

In Vitro Antiviral Activity Assay (Viral Yield Reduction)

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.

-

Cell Seeding: Seed a suitable host cell line (e.g., MT-2 cells for HIV-1, Vero E6 for SARS-CoV-2) in 96-well plates at a density that will result in a near-confluent monolayer after 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Typically, a 2-fold or 3-fold dilution series is prepared, spanning a wide concentration range (e.g., from 100 µM down to picomolar concentrations).

-

Infection and Treatment: Remove the growth medium from the cells. Add the diluted compound to the wells, followed by the addition of the virus at a predetermined Multiplicity of Infection (MOI), typically 0.01. Include appropriate controls: virus-only (no compound) and cells-only (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period corresponding to one or two viral replication cycles (e.g., 48-72 hours).

-

Quantification of Viral Yield: After incubation, collect the cell culture supernatant. The amount of progeny virus can be quantified by various methods, such as:

-

Plaque Assay: For plaque-forming viruses, this involves titrating the supernatant on fresh cell monolayers.

-

TCID₅₀ Assay: Determining the tissue culture infectious dose 50%.

-

RT-qPCR: Quantifying the amount of viral RNA in the supernatant.

-

-

Data Analysis: Plot the percentage of viral inhibition against the compound concentration. Use non-linear regression analysis to calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral yield by 50%.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

-

Cell Seeding: Seed cells in a 96-well plate as described in Protocol 4.1.1.

-

Compound Treatment: Prepare serial dilutions of the compound as before. Add the dilutions to the cells (no virus is added in this assay). Include a "cells-only" control with no compound.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add a metabolic activity reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

Measurement: After a short incubation with the reagent, measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.

Data Analysis and Interpretation

The therapeutic potential of a compound is best represented by its Selectivity Index (SI) , calculated as:

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selectivity for the viral target over the host cell, signifying a wider therapeutic window. An SI > 10 is generally considered the minimum for a promising lead compound.

| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| N4-p-iodobenzoyl-D2FC | HIV-1 (MT-2 cells) | 0.004 | >100 | >25,000 | [3] |

| β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | 3.50 | >100 | >28.5 | [5] |

| β-D-N4-O-isobutyrylcytidine | Influenza B | 3.40 | >100 | >29.4 | [5] |

| This compound | [Hypothetical RNA Virus] | [To Be Determined] | [To Be Determined] | [To Be Determined] |

This table presents data for structurally related N4-acyl nucleosides to provide context for the expected performance of this compound.

Discussion and Future Directions

The exploration of this compound is a logical step in the development of chain-terminating nucleoside analogs. The precedent set by related compounds suggests that the N4-benzoyl modification has a high probability of enhancing antiviral potency against certain viruses, particularly retroviruses like HIV, where dideoxynucleosides have historically been effective.[3]

However, several critical questions must be addressed:

-

Spectrum of Activity: While the primary hypothesis targets reverse transcriptases, it is essential to conduct broad-spectrum screening against a panel of diverse RNA viruses (e.g., Flaviviruses, Coronaviruses, Orthomyxoviruses) to identify any unexpected activity. Some viral RdRps may be susceptible to this class of inhibitors.

-

Resistance Profile: The emergence of drug resistance is a major challenge. Resistance selection studies in vitro are necessary to identify potential mutations in the viral polymerase that confer resistance and to understand the genetic barrier to resistance.

-

Mitochondrial Toxicity: A known liability of some dideoxynucleoside analogs is the inhibition of human mitochondrial DNA polymerase gamma, leading to toxicity.[3] It is imperative to evaluate the effect of this compound on mitochondrial function early in the development process.

-

In Vivo Efficacy: Promising in vitro results must be translated to in vivo animal models of viral disease.[6] These studies are critical for evaluating the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall efficacy in a complex biological system.

References

- Chun, B. K., et al. (2005). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Journal of Medicinal Chemistry.

- Kim, M., et al. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & Medicinal Chemistry Letters.

- Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Pharmaceuticals.

- Synthesis of Novel N 4 -Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. (n.d.).

- Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences.

- New N4-Hydroxycytidine Derivatives: Synthesis and Antiviral Activity. (n.d.). ResearchGate.

- Muller, L. (n.d.). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing.

- Gordon, C. J., et al. (2021). β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells. The Journal of Infectious Diseases.

- Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. (n.d.). MDPI.

- In vitro and in vivo toxicity of 2',3'-dideoxycytidine in mice. (1992). Chemical Biology Interactions.

- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (n.d.). PubMed Central.

- N4-Benzoyl-3-deoxycytidine. (n.d.). NanoAxis LLC.

- N4-Benzoyl-3-deoxycytidine. (n.d.). Elex Biotech LLC.

- De Clercq, E. (2009). Molecular strategies to inhibit the replication of RNA viruses. Antiviral Research.

- Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. (2020). Molecules.

- Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. (2023). ResearchGate.

- Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (n.d.). MDPI.

- Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018). Journal of Chemistry.

Sources

- 1. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N4-Benzoyl-3'-deoxycytidine: A Pyrimidine Nucleoside Analog for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of N4-Benzoyl-3'-deoxycytidine, a critical pyrimidine nucleoside analog. This document aims to rectify a common misconception in commercially available literature by correctly classifying the molecule as a pyrimidine, not a purine, analog. We will delve into its dual role as a protected building block in solid-phase oligonucleotide synthesis and as a prodrug of the biologically active 3'-deoxycytidine. This guide offers in-depth insights into its mechanism of action, protocols for its synthesis and characterization, and methodologies for evaluating its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document provides the necessary technical details and field-proven insights to effectively utilize this compound in a laboratory setting.

Introduction: Correcting the Classification and Understanding the Dual Functionality

This compound is a synthetically modified derivative of the natural nucleoside deoxycytidine. A critical point of clarification is its classification: cytidine is a pyrimidine nucleoside, characterized by a single six-membered heterocyclic ring. This is in contrast to purine nucleosides (adenine and guanine), which possess a two-ring (pyrimidine fused to an imidazole) structure. Several commercial suppliers incorrectly label this compound as a purine nucleoside analog; this guide serves to correct that misinformation.

The utility of this compound is twofold:

-

In Chemical Synthesis: The N4-benzoyl group serves as a robust protecting group for the exocyclic amine of cytidine. This protection is essential during the automated solid-phase synthesis of DNA oligonucleotides, preventing unwanted side reactions during the phosphoramidite coupling steps[1]. Its stability under standard synthesis conditions and subsequent removal during deprotection make it a valuable tool for creating custom DNA sequences and therapeutic oligonucleotides.

-

As a Prodrug: In a biological context, this compound can act as a prodrug for its parent nucleoside, 3'-deoxycytidine. The benzoyl group is expected to be cleaved intracellularly by cellular enzymes, releasing the active pharmacological agent. This strategy can improve the bioavailability and cellular uptake of the parent compound.

Mechanism of Action: From Prodrug to DNA Chain Terminator

The biological activity of this compound is contingent on its conversion to 3'-deoxycytidine and subsequent phosphorylation. The entire process can be conceptualized as a multi-step activation pathway.

Step 1: Intracellular Debenzoylation (Prodrug Activation)

The N-benzoyl group is an amide linkage that is susceptible to enzymatic hydrolysis. In humans, carboxylesterases (CES) are a major class of enzymes responsible for the metabolism of various ester- and amide-containing prodrugs[2][3][4][5][6]. Human liver and intestines express high levels of CES1 and CES2, which have broad substrate specificities[3][4][6]. It is hypothesized that one or more of these enzymes are responsible for the cleavage of the benzoyl group from this compound, releasing the active 3'-deoxycytidine nucleoside.

Caption: Prodrug activation via enzymatic debenzoylation.

Step 2: Anabolic Phosphorylation

Once 3'-deoxycytidine is released within the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate (MP), diphosphate (DP), and ultimately its active triphosphate (TP) form, 3'-deoxycytidine triphosphate (3'-dCTP). This anabolic process is crucial for the compound to mimic a natural deoxynucleoside triphosphate.

Step 3: DNA Chain Termination

The key to the cytotoxic and antiviral effects of 3'-deoxycytidine lies in the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate. When 3'-dCTP is incorporated into a nascent DNA strand, the lack of a 3'-OH group makes it impossible for the DNA polymerase to add the next nucleotide, thus halting DNA elongation and replication. This process is known as chain termination .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs [mdpi.com]

The Cornerstone of Antiviral Nucleoside Analogs: An In-depth Technical Guide to N4-Benzoyl-3'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Benzoyl-3'-deoxycytidine is a pivotal, synthetically modified nucleoside analog that has carved a significant niche in the landscape of medicinal chemistry, particularly in the development of antiviral and anticancer therapeutics. While not typically an active pharmaceutical ingredient itself, its strategic structural modifications—the protective N4-benzoyl group and the chain-terminating 3'-deoxy moiety—make it an indispensable intermediate in the synthesis of potent dideoxynucleoside analogs. This technical guide provides a comprehensive exploration of this compound, from the foundational principles guiding its design to detailed synthetic protocols and its crucial role in the generation of clinically relevant nucleoside derivatives. We will delve into the causality behind experimental choices, the self-validating nature of the described protocols, and the mechanistic underpinnings of the therapeutic agents derived from this essential building block.

Introduction: The Strategic Design of a Synthetic Workhorse

The development of effective antiviral and anticancer therapies has often hinged on the rational design of nucleoside analogs that can selectively interfere with viral replication or cancer cell proliferation. This compound emerges from this paradigm as a molecule engineered for synthetic utility and subsequent biological activity upon incorporation into more complex structures.

Two key modifications distinguish this molecule from its endogenous counterpart, deoxycytidine:

-

The 3'-Deoxy Ribose Moiety: The absence of the hydroxyl group at the 3' position of the ribose sugar is a hallmark of a class of compounds known as dideoxynucleosides. This structural alteration is the cornerstone of their primary mechanism of action: chain termination. During DNA synthesis, DNA polymerases incorporate the nucleoside triphosphate form of these analogs into a growing DNA strand. However, the lack of a 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the DNA chain. This is a particularly effective strategy against viral reverse transcriptases, which are often more promiscuous than human DNA polymerases.

-

The N4-Benzoyl Protecting Group: The exocyclic amine at the N4 position of the cytosine base is nucleophilic and can participate in unwanted side reactions during chemical synthesis, particularly in the context of oligonucleotide synthesis or other modifications. The benzoyl group serves as a robust protecting group, rendering the N4-amine non-nucleophilic and directing reactions to other desired positions on the molecule.[1] This modification also enhances the lipophilicity of the nucleoside, improving its solubility in organic solvents commonly used in synthesis.

The combination of these two features makes this compound a highly valuable and versatile intermediate for the synthesis of a wide array of dideoxycytidine analogs with therapeutic potential.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a logical adaptation from established methods for the N4-benzoylation of deoxycytidine, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

3'-Deoxycytidine

-

Anhydrous Pyridine

-

Chlorotrimethylsilane (TMSCl)

-

Benzoyl Chloride

-

Methanol

-

Toluene

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

Drying the Starting Material: Begin by ensuring the 3'-deoxycytidine is completely dry, as any residual water will react with the silylating and acylating agents. This can be achieved by co-evaporation with anhydrous pyridine.

-

Rationale: Water will hydrolyze TMSCl and benzoyl chloride, reducing the efficiency of the reaction and leading to unwanted byproducts.

-

-

Transient Silylation of Hydroxyl Groups: Suspend the dried 3'-deoxycytidine in anhydrous pyridine. Cool the mixture to 0°C in an ice bath. Add chlorotrimethylsilane (TMSCl) dropwise with constant stirring. Allow the reaction to warm to room temperature and stir until the solution becomes clear.

-

Rationale: This step temporarily protects the 5'-hydroxyl group as a trimethylsilyl ether. This "transient protection" directs the subsequent acylation reaction specifically to the N4-amino group. Pyridine acts as a solvent and a base to neutralize the HCl generated during the reaction.

-

-

N4-Benzoylation: Cool the solution back down to 0°C. Add benzoyl chloride dropwise to the reaction mixture. The reaction is typically stirred for 2-4 hours at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Benzoyl chloride is the acylating agent that introduces the benzoyl group onto the N4-amino position of the cytosine base.

-

-

Quenching and Desilylation: Once the reaction is complete, cool the mixture to 0°C and slowly add cold water to quench any remaining benzoyl chloride. Subsequently, add methanol to hydrolyze the trimethylsilyl ether protecting group from the 5'-hydroxyl position.

-

Rationale: The silyl ether is labile under aqueous/alcoholic conditions and is easily removed to regenerate the free hydroxyl group.

-

-

Work-up and Purification: Evaporate the solvent under reduced pressure. The resulting residue can be co-evaporated with toluene to remove residual pyridine. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, pyridine, and any side products.

-

Characterization:

The final product should be characterized by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the benzoyl group and the 3'-deoxy functionality.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in the Development of Antiviral and Anticancer Agents

The primary significance of this compound lies in its role as a key intermediate for the synthesis of more complex and biologically active nucleoside analogs. The N4-benzoyl group can be retained in the final product to act as a prodrug moiety or removed in a later synthetic step.

Prodrug Strategy for Enhanced Antiviral Activity

The N4-benzoyl group can significantly enhance the therapeutic potential of dideoxycytidine analogs. Studies have shown that N4-acyl modification of 2',3'-dideoxy-5-fluorocytidine nucleosides markedly improves their anti-HIV-1 activity without a corresponding increase in cytotoxicity.[2] For instance, N4-p-iodobenzoyl-2',3'-dideoxy-5-fluorocytidine demonstrated a 46-fold increase in anti-HIV-1 potency compared to its parent compound.[2]

The rationale behind this enhancement is multifaceted:

-

Increased Lipophilicity: The benzoyl group increases the lipophilicity of the molecule, which can improve its passive diffusion across cell membranes, leading to higher intracellular concentrations.

-

Protection from Deamination: The N4-amino group of cytidine analogs can be susceptible to enzymatic deamination by cellular deaminases, converting them to inactive uridine analogs. The N4-benzoyl group can protect the molecule from this metabolic inactivation, thereby prolonging its intracellular half-life and therapeutic effect.

-

Sustained Release of the Active Compound: In some cases, the N4-benzoyl group can be slowly hydrolyzed by intracellular esterases, leading to a sustained release of the active dideoxycytidine analog.

Synthesis of Dideoxycytidine Analogs

This compound serves as a starting material for the synthesis of various dideoxycytidine analogs with modifications at the 5'-position or the sugar moiety.

Mechanism of Action of Dideoxycytidine Analogs

The therapeutic effect of dideoxycytidine analogs derived from this compound is primarily due to the inhibition of viral or cellular DNA synthesis.

The process involves:

-

Cellular Uptake: The nucleoside analog enters the cell.

-

Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form (ddCTP analog).

-

Incorporation into DNA: The viral reverse transcriptase or cellular DNA polymerase incorporates the ddCTP analog into the growing DNA strand.

-

Chain Termination: Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation.

Preclinical and Clinical Development Landscape

As this compound is primarily a synthetic intermediate, there are no dedicated clinical trials for this specific compound. However, numerous nucleoside analogs that are synthesized using this or closely related precursors have undergone extensive preclinical and clinical evaluation.

| Derivative Class | Therapeutic Target | Reported Activity | Development Stage |

| Dideoxycytidine (ddC, Zalcitabine) | HIV Reverse Transcriptase | Potent inhibitor of HIV replication. | Historically approved, now largely replaced by newer drugs with better safety profiles. |

| 2',3'-Dideoxy-5-fluorocytidine (DFC) | HIV Reverse Transcriptase, HBV Polymerase | Active against HIV and Hepatitis B virus.[2] | Preclinical/Investigational |

| N4-Acyl-modified Dideoxycytidines | HIV Reverse Transcriptase, HBV Polymerase | Enhanced antiviral potency and reduced toxicity compared to parent compounds.[2] | Preclinical |

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design and the importance of versatile synthetic intermediates in medicinal chemistry. Its dual features of a chain-terminating 3'-deoxy moiety and a protective, lipophilicity-enhancing N4-benzoyl group have made it an invaluable tool for the creation of potent antiviral and anticancer nucleoside analogs. While the future of drug development will undoubtedly involve more complex and targeted therapeutic modalities, the fundamental principles embodied by this compound—strategic modification to enhance synthetic feasibility and biological activity—will continue to be a cornerstone of the field. The continued exploration of novel N4-acyl modifications and their impact on the pharmacological properties of 3'-deoxycytidine analogs represents a promising avenue for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

-

N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. (2003). Antiviral Chemistry & Chemotherapy, 14(2), 81-90. [Link]

-

Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. (2024). Pharmaceuticals, 17(1), 35. [Link]

-

Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. (2023). Bioorganic & Medicinal Chemistry Letters, 83, 129174. [Link]

-

N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. (2018). Nucleic Acids Research, 46(12), 5911–5923. [Link]

-

Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. UTMB Research Experts. [Link]

-

N4-acyl-2-deoxycytidine-5-triphosphates for the enzymatic synthesis of modified DNA. Vilnius University. [Link]

Sources

An In-depth Technical Guide to the Biochemical and Cellular Effects of N4-Benzoyl-3'-deoxycytidine

This guide provides a detailed exploration of the biochemical and cellular effects of N4-Benzoyl-3'-deoxycytidine, a modified nucleoside analog with significant potential in therapeutic research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of its mechanism of action and outlines robust methodologies for its investigation.

Introduction: Unpacking the Therapeutic Potential of this compound

This compound is a synthetic derivative of the natural nucleoside deoxycytidine, engineered with two key modifications: a benzoyl group attached to the N4 position of the cytosine base and the removal of the hydroxyl group at the 3' position of the deoxyribose sugar.[1] These alterations are not merely cosmetic; they are designed to imbue the molecule with specific biochemical properties that make it a compound of interest for antiviral and anticancer therapies.[1] The N4-benzoyl group primarily serves as a protective group in the chemical synthesis of oligonucleotides, preventing unwanted side reactions.[2] However, the strategic absence of the 3'-hydroxyl group is the cornerstone of its anticipated biological activity, positioning it as a DNA chain terminator.[2][3]

Core Mechanism of Action: A Tale of Two Modifications

The therapeutic potential of this compound is predicated on its ability to disrupt DNA synthesis. This action is not direct; the compound must first be metabolically activated within the cell.

Intracellular Activation: The Journey to a Triphosphate Deceiver

For this compound to exert its effect, it must be converted into its active triphosphate form. This process is initiated by cellular kinases, which sequentially phosphorylate the 5'-hydroxyl group of the deoxyribose sugar.[3] It is hypothesized that intracellular esterases may first cleave the N4-benzoyl group, yielding 3'-deoxycytidine, which then undergoes phosphorylation. Alternatively, the benzoylated form may be a substrate for these kinases.

The rate-limiting step in the activation of many nucleoside analogs is the initial phosphorylation by deoxycytidine kinase (dCK). The efficiency of this conversion is a critical determinant of the compound's ultimate potency.

Metabolic activation pathway of this compound.

DNA Chain Termination: The Molecular Endgame

Once converted to its triphosphate analog, 3'-deoxycytidine triphosphate (3'-dCTP), the molecule acts as a fraudulent substrate for DNA polymerases. During DNA replication, the polymerase attempts to incorporate 3'-dCTP into the growing DNA strand opposite a guanine base. The absence of a 3'-hydroxyl group on the incorporated nucleoside analog makes the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP) impossible.[3] This event effectively halts DNA elongation, leading to the accumulation of truncated DNA strands and ultimately triggering cellular stress responses.[3]

Mechanism of DNA chain termination by 3'-deoxycytidine triphosphate.

Anticipated Cellular Effects: From Proliferation Arrest to Apoptosis

The primary biochemical action of DNA chain termination translates into profound cellular consequences, primarily impacting rapidly dividing cells such as those found in tumors or viral-infected host cells.

Inhibition of Cellular Proliferation

By halting DNA synthesis, this compound is expected to be a potent inhibitor of cell proliferation. This effect is anticipated to be most pronounced in cell lines with high rates of division. The efficacy of proliferation inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which can be determined through various cell viability assays.

Induction of Cell Cycle Arrest and Apoptosis

The accumulation of truncated DNA and the stalling of replication forks are potent signals for the activation of cell cycle checkpoints. This can lead to an arrest in the S-phase of the cell cycle, providing the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell will be directed towards programmed cell death, or apoptosis. Purine nucleoside analogs, a class to which 3'-deoxycytidine belongs, are known to induce apoptosis.[4][5]

Experimental Protocols for Elucidating Bioactivity

A thorough understanding of this compound's effects requires a systematic experimental approach. The following protocols provide a framework for characterizing its biochemical and cellular activities.

Protocol 1: In Vitro DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory potential of the triphosphate form of this compound on DNA polymerase activity.

Methodology:

-

Synthesis of 3'-deoxycytidine triphosphate (3'-dCTP): The triphosphate form of the parent nucleoside is required for this assay.

-

Assay Setup: A reaction mixture containing a DNA template-primer, a DNA polymerase (e.g., Taq polymerase), a buffer with necessary cofactors (e.g., MgCl2), and a mix of dNTPs is prepared.

-

Inhibitor Addition: Varying concentrations of 3'-dCTP are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the polymerase.

-

Quantification of DNA Synthesis: The extent of DNA synthesis is measured. This can be achieved by using radiolabeled dNTPs and measuring their incorporation or by using a fluorescent DNA intercalating dye.

-

Data Analysis: The percentage of inhibition at each concentration of 3'-dCTP is calculated, and the IC50 value is determined.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cultured cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., leukemia cell lines like CCRF-CEM or L1210, which are known to be sensitive to 3'-deoxycytidine[4]) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for several cell divisions (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each concentration, and the IC50 value is determined.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are treated with this compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Interpretation: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any drug-induced cell cycle arrest.

Strategies for Optimizing Therapeutic Potential

The development of this compound as a therapeutic agent can be enhanced through several strategies.

Prodrug Approaches

To improve bioavailability and cellular uptake, the 5'-hydroxyl group can be esterified to create more lipophilic derivatives.[2] These prodrugs can more readily cross cell membranes and are then intracellularly cleaved by esterases to release the active compound.[2]

Combination Therapies

The efficacy of this compound may be enhanced when used in combination with other therapeutic agents that target different cellular pathways.[2] This approach can lead to synergistic effects and potentially reduce the development of drug resistance.

Summary of Key Data

| Parameter | Description | Anticipated Value |

| Mechanism of Action | Inhibition of DNA synthesis via chain termination. | High |

| Primary Cellular Effect | Inhibition of cell proliferation and induction of apoptosis. | High |

| Potential Applications | Anticancer and antiviral therapies. | High |

| Key Activation Step | Intracellular phosphorylation to the triphosphate form. | Essential |

Conclusion

This compound represents a promising nucleoside analog with a well-defined, albeit presumed, mechanism of action. Its ability to act as a DNA chain terminator positions it as a strong candidate for further investigation in cancer and virology research. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating its precise biochemical and cellular effects, paving the way for its potential translation into a clinically relevant therapeutic agent.

A comprehensive workflow for evaluating this compound.

References

-

PubMed. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. [Link]

Sources

An In-depth Technical Guide to N4-Benzoyl-3'-deoxycytidine in Medicinal Chemistry

Foreword: The Strategic Imperative of Modified Nucleosides

In the landscape of modern medicinal chemistry, nucleoside analogs represent a cornerstone of therapeutic innovation. Their ability to mimic endogenous building blocks of DNA and RNA allows for their integration into viral or cellular replication machinery, leading to potent antiviral and anticancer effects. However, the journey from a promising nucleoside analog to a clinically effective drug is fraught with challenges, including poor bioavailability, rapid metabolism, and off-target toxicity. This guide delves into the technical intricacies of a specific, strategically modified nucleoside, N4-Benzoyl-3'-deoxycytidine, a compound designed to navigate these challenges.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent logic of protocol design, and the authoritative scientific principles that underpin the development of this and similar therapeutic agents.

Structural Rationale and Core Attributes of this compound

This compound is a synthetic derivative of the naturally occurring nucleoside, deoxycytidine. Its structure is characterized by two key modifications, each imparting distinct and advantageous properties.[1]

-

The 3'-Deoxy Modification: The absence of the hydroxyl group at the 3' position of the ribose sugar is a critical feature.[1] In the context of DNA or RNA synthesis, the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends the nucleic acid chain. Its removal results in an obligate chain terminator.[2] Once incorporated into a growing DNA or RNA strand by a polymerase, no further nucleotides can be added, effectively halting replication.[2]

-

The N4-Benzoyl Protecting Group: The exocyclic amine at the N4 position of the cytosine base is protected by a benzoyl group. This modification serves a dual purpose. Firstly, in the context of oligonucleotide synthesis, it prevents this nucleophilic amine from participating in unwanted side reactions during the phosphoramidite coupling steps.[3][4] Secondly, and of significant interest in medicinal chemistry, the benzoyl group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and can also protect the molecule from enzymatic degradation, specifically deamination, thereby improving its metabolic stability.[3]

These two modifications synergistically position this compound as both a valuable tool in the synthesis of modified oligonucleotides and a promising prodrug candidate for antiviral and anticancer therapies.[3][5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound requires a multi-step approach that begins with a suitable starting material, such as 3'-deoxycytidine or a precursor that allows for the introduction of the 3'-deoxy functionality. The following protocol outlines a general and robust strategy.[6]

Overall Synthetic Workflow

The synthesis can be logically broken down into three key stages: protection of reactive groups, N-benzoylation, and deprotection/purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3'-deoxycytidine

-

Anhydrous Pyridine

-

Chlorotrimethylsilane (TMSCl)

-

Benzoyl Chloride

-

Concentrated Aqueous Ammonia

-

Toluene

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform, Methanol)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend 3'-deoxycytidine in anhydrous pyridine.

-

Transient Silylation: Cool the suspension to 0°C in an ice bath. Add chlorotrimethylsilane (TMSCl) dropwise with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir until a clear solution is obtained. This indicates the formation of the O-silylated derivative, protecting the 5'-hydroxyl group.

-

N4-Benzoylation: Cool the solution back to 0°C and add benzoyl chloride dropwise. The reaction is typically allowed to proceed for 2-4 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Deprotection and Work-up: Upon completion, quench the reaction by the slow addition of cold water. Add concentrated aqueous ammonia and stir for 30 minutes to hydrolyze the silyl ethers.

-

Extraction: Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene to remove any remaining pyridine.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system, such as a gradient of methanol in chloroform, to yield pure this compound.[3]

Applications in Medicinal Chemistry

Role as a Prodrug in Antiviral and Anticancer Therapy

A significant application of this compound is its potential as a prodrug. The benzoyl group can mask the active 3'-deoxycytidine, improving its pharmacokinetic properties.[3][7]

Mechanism of Action (Hypothesized):

-

Cellular Uptake: The increased lipophilicity imparted by the benzoyl group may enhance passive diffusion across the cell membrane.

-

Intracellular Activation: Once inside the target cell (e.g., a virus-infected cell or a cancer cell), cellular esterases are hypothesized to cleave the benzoyl group, releasing the active 3'-deoxycytidine.

-

Phosphorylation: The liberated 3'-deoxycytidine is then phosphorylated by cellular kinases to its active triphosphate form, 3'-deoxycytidine triphosphate (3'-dCTP).

-

Chain Termination: 3'-dCTP acts as a competitive inhibitor of viral or cellular DNA/RNA polymerases. Its incorporation into a growing nucleic acid chain leads to termination of replication.[2]

Sources

- 1. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Studies on 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides. II. N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of N4-Benzoyl-3'-deoxycytidine

Abstract

N4-Benzoyl-3'-deoxycytidine is a modified nucleoside analog of significant interest in the fields of medicinal chemistry and drug development. Its structural configuration, characterized by the absence of a hydroxyl group at the 3' position of the deoxyribose sugar and the presence of a benzoyl protecting group at the N4 position of the cytidine base, imparts unique chemical properties that are leveraged in the synthesis of therapeutic oligonucleotides and as a potential antiviral or anticancer agent.[1] The 3'-deoxy feature acts as a chain terminator in nucleic acid synthesis, a mechanism central to many antiviral and anticancer therapies.[2] This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, offering both theoretical grounding and practical, field-tested insights.

Introduction: The Significance of this compound

Nucleoside analogs are a cornerstone of modern pharmacology, acting as inhibitors of nucleic acid metabolism to thwart viral replication and tumor proliferation.[3] this compound belongs to this critical class of molecules. The benzoyl group serves as a crucial protecting group for the exocyclic amine of cytidine during chemical synthesis, preventing unwanted side reactions.[2] This modification enhances the molecule's stability and modulates its interaction with nucleic acid targets.[1] A thorough structural analysis is paramount to confirm its identity, purity, and conformational integrity, which are critical parameters for its application in research and therapeutic development.

Synthesis and Purification: Establishing a Clean Baseline

A robust structural analysis begins with a well-characterized and pure sample. The synthesis of this compound typically involves the selective benzoylation of the N4-amino group of 3'-deoxycytidine. A common approach is the "transient protection" method, where the hydroxyl groups are temporarily silylated.[2]

Synthetic Workflow

Caption: Synthetic and purification workflow for this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of nucleoside analogs.[4] A reverse-phase HPLC method is typically employed to separate the target compound from any unreacted starting materials or byproducts.

Experimental Protocol: Purity Determination by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzoyl group and the cytidine core have strong absorbance (e.g., 260 nm and 305 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

-

Injection Volume: 10-20 µL.

-

Analysis: The purity is determined by the relative area of the main peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.[5] For this compound, 1H and 13C NMR are fundamental.

1H NMR Spectroscopy

1H NMR provides information on the number of different types of protons and their connectivity.

Experimental Protocol: 1H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition: Acquire a standard 1D proton spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (splitting) to deduce proton-proton connectivities.

Expected 1H NMR Chemical Shifts (in DMSO-d6)

Note: The following data is extrapolated from known spectra of similar N4-benzoyl cytidine derivatives. Actual values may vary slightly.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (pyrimidine) | ~8.3-8.5 | d |

| H-5 (pyrimidine) | ~7.3-7.5 | d |

| Benzoyl Protons | ~7.5-8.1 | m |

| H-1' (anomeric) | ~6.1-6.3 | t |

| H-2' | ~2.2-2.6 | m |

| H-3' | ~1.8-2.2 | m |

| H-4' | ~4.0-4.2 | m |

| H-5', 5'' | ~3.5-3.8 | m |

| 5'-OH | ~5.2-5.4 | t |

| NH (amide) | ~11.0-11.5 | s |

13C NMR Spectroscopy

13C NMR provides information on the carbon framework of the molecule.

Experimental Protocol: 13C NMR

-

Sample Preparation: Use the same sample as for 1H NMR. A higher concentration may be beneficial due to the lower natural abundance of 13C.

-

Instrument: A high-field NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled 1D carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH2, and CH3 groups.

-

Analysis: Correlate the observed chemical shifts with the expected carbon environments in the molecule.

Expected 13C NMR Chemical Shifts (in DMSO-d6)

Note: The following data is extrapolated from known spectra of similar N4-benzoyl cytidine derivatives.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (benzoyl) | ~165-170 |

| C-4 (pyrimidine) | ~160-165 |

| C-2 (pyrimidine) | ~155-160 |

| C-6 (pyrimidine) | ~140-145 |

| Benzoyl (aromatic) | ~125-135 |

| C-5 (pyrimidine) | ~95-100 |

| C-1' (anomeric) | ~85-90 |

| C-4' | ~80-85 |

| C-5' | ~60-65 |

| C-2' | ~35-40 |

| C-3' | ~25-30 |

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for nucleoside analogs.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent like acetonitrile or methanol, often with a small amount of water and a trace of formic acid to promote protonation.[4]

-

Ionization: Introduce the sample into the ESI source in positive ion mode to generate the protonated molecular ion [M+H]+.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Analysis: Compare the measured accurate mass with the theoretical mass of the protonated molecule (C16H18N3O5+).

Expected HRMS Data

| Ion | Theoretical m/z |

| [M+H]+ | 332.1241 |

Tandem Mass Spectrometry (MS/MS)

MS/MS provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions. A key fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond.

Experimental Protocol: ESI-MS/MS

-

Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the [M+H]+ ion (m/z 332.1).

-

Collision-Induced Dissociation (CID): In a collision cell, fragment the precursor ion by collision with an inert gas (e.g., argon or nitrogen).

-

Product Ion Analysis: In the second stage of the mass spectrometer, analyze the m/z of the resulting fragment ions.

-

Analysis: Interpret the fragmentation pattern to confirm the connectivity of the molecule.

Expected Fragmentation Pattern

Caption: Expected ESI-MS/MS fragmentation pathway for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

-

Acquisition: Record the infrared spectrum over the range of 4000-400 cm-1.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.

Expected FTIR Absorption Bands

| Wavenumber (cm-1) | Functional Group |

| ~3400 | O-H stretch (hydroxyl) |

| ~3200-3300 | N-H stretch (amide) |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1650-1700 | C=O stretch (amide and pyrimidine) |

| ~1580-1620 | C=C stretch (aromatic and pyrimidine) |

| ~1050-1150 | C-O stretch (ether and alcohol) |

X-ray Crystallography: The Definitive 3D Structure

For a definitive determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard.[7] This technique requires the growth of high-quality single crystals of the compound.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound from a suitable solvent or solvent system (e.g., by slow evaporation or vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the model against the diffraction data.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of several advanced analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule in solution, while mass spectrometry confirms its molecular weight and provides key fragmentation information. FTIR spectroscopy offers a rapid means to identify its characteristic functional groups, and X-ray crystallography can provide the ultimate, high-resolution three-dimensional structure in the solid state. A comprehensive understanding of these analytical methodologies and their expected outcomes is essential for researchers and developers working with this important nucleoside analog, ensuring its quality, identity, and suitability for its intended applications in the advancement of therapeutic and diagnostic tools.

References

-

Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed. (2024, May 10). PubMed. [Link]

-

Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. (n.d.). SpringerLink. [Link]

-

Advance of structural modification of nucleosides scaffold - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Oligodeoxynucleotide Containing Pseudo-Deoxycytidine and Its Triphosphate Derivative - PMC - NIH. (2025, March 17). National Institutes of Health. [Link]

-

Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA. (n.d.). Wiley Online Library. [Link]

-

N4-Benzoylcytidine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. (n.d.). Wiley Online Library. [Link]

-

Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition - Jos - Routledge. (n.d.). Routledge. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Organic Chemistry Data & Info. [Link]

-

Mass spectrometry analysis of nucleosides and nucleotides - PubMed. (n.d.). PubMed. [Link]

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (n.d.). Life Science Journal. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

x Ray crystallography - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

-

X-ray Crystallography | Glen Research. (n.d.). Glen Research. [Link]

Sources

- 1. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. whitman.edu [whitman.edu]

- 5. people.bu.edu [people.bu.edu]

- 6. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of N4-Benzoyl-3'-deoxycytidine in different solvents

An In-Depth Technical Guide to the Solubility and Stability of N4-Benzoyl-3'-deoxycytidine

Abstract